Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

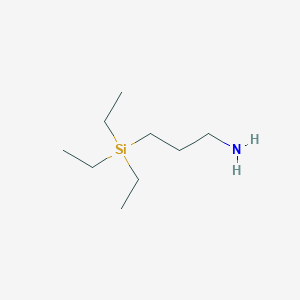

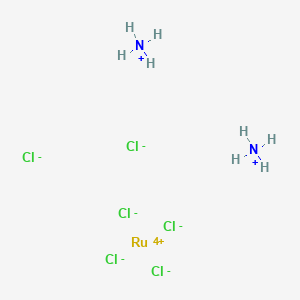

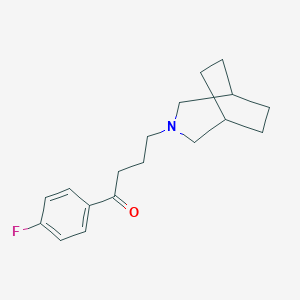

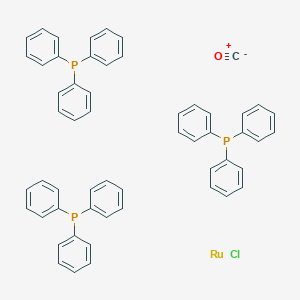

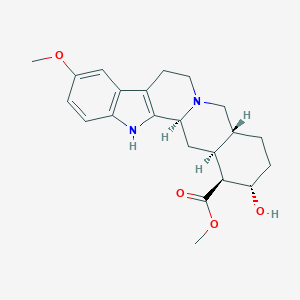

Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) is a ruthenium complex with significant catalytic properties, particularly in hydrogen/deuterium exchange reactions with olefins. The complex is characterized by the presence of a carbonyl group, a chloro ligand, a hydrido ligand, and three triphenylphosphine ligands coordinated to a central ruthenium atom .

Synthesis Analysis

The synthesis of carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) can be achieved through the interaction of chlorohydridotris(triphenylphosphine)ruthenium(II) with various reagents. For instance, the interaction with NaOH or KOH in solvents such as tetrahydrofuran or acetone can lead to the formation of this complex . Additionally, the complex can be prepared by treating dihydridocarbonyltris(triphenylphosphine)ruthenium with styrene, followed by the addition of o-acetylstyrene .

Molecular Structure Analysis

The molecular structure of carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) has been determined by X-ray crystallography in some cases. The complex typically exhibits an octahedral geometry around the ruthenium center, with the ligands occupying various positions around the metal .

Chemical Reactions Analysis

Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) is known for its catalytic properties, particularly in hydrogen/deuterium exchange reactions. It facilitates the exchange of protons attached to olefinic carbons and alkyl chains with deuterium from deuterium oxide (D2O). This capability allows for the deuteration of both terminal and internal olefins, such as styrene, stilbene, and cyclooctene . The complex is also able to catalyze the copolymerization of acetophenone and 1,3-divinyltetramethyldisiloxane .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) are influenced by its molecular structure and the nature of its ligands. The complex is typically red in color and exhibits solubility in organic solvents. The infrared (IR), proton nuclear magnetic resonance (1H NMR), and phosphorus-31 nuclear magnetic resonance (31P NMR) spectra of the complex provide insights into the electronic environment of the ruthenium center and the ligands . The catalytic activities of the complex, as well as its potential antioxidant properties, have been explored, indicating that the ruthenium complexes may exhibit more effective antioxidant activity than the ligands alone .

Aplicaciones Científicas De Investigación

Catalysis and Chemical Reactions

Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) exhibits notable catalytic properties in various chemical reactions. For instance, it acts as a catalyst in phase transfer-catalyzed reduction reactions, effectively reducing nitro compounds using synthesis gas, a combination of carbon monoxide and hydrogen, at room temperature and atmospheric pressure (Januszkiewicz & Alpar, 1983). The compound also catalyzes the hydrogen/deuterium exchange between olefins and deuterium oxide, proving its utility in deuteration of terminal and internal olefins such as styrene, stilbene, and cyclooctene, highlighting its versatility in hydrogenation and isotope labeling applications (Tse et al., 2010).

Interaction with Various Ligands

The compound demonstrates a remarkable ability to interact with a broad range of ligands, leading to the formation of diverse complexes. For instance, its reaction with chelating oximes results in the creation of multiple new compounds characterized by infrared and nuclear magnetic resonance spectroscopy (Middleton et al., 1980). Its interaction with various ligands, such as acetonitrile, pyridine, and 2,2′-bipyridyl, under reduction conditions, yields ortho-metallated phosphine ruthenium(II) complexes with distinct structural and catalytic properties (Cole-Hamilton & Wilkinson, 1979).

Homogeneous Catalysis and Hydroformylation

The compound serves as a catalyst in homogeneous reactions, such as the hydrogen transfer from alcohols to olefins, demonstrating its potential in organic synthesis and industrial applications. For instance, it catalyzes the hydrogen transfer from alcohols to benzylideneacetone, offering insights into the kinetics and mechanism of the reaction, which are essential for designing efficient catalytic processes (Speier & Markó, 1981). Additionally, it catalyzes the liquid phase hydroformylation of propene in alcoholic media, showcasing its utility in modifying organic compounds under mild pressure conditions (Srivastava et al., 2003).

Safety And Hazards

According to the safety data sheet, Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to handle it with appropriate safety measures .

Propiedades

IUPAC Name |

chloro(hydrido)ruthenium;formaldehyde;triphenylphosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C18H15P.CH2O.ClH.Ru.H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;;/h3*1-15H;1H2;1H;;/q;;;;;+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOCHTJOKPQTFJY-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[RuH] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H48ClOP3Ru |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

954.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 15763236 | |

CAS RN |

16971-33-8 |

Source

|

| Record name | Carbonylchlorohydrotris(triphenylphosphine)ruthenium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenamine, 2,4-bis(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]-](/img/structure/B98762.png)

![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B98765.png)